molecular formula C11H12N2S B8776176 3-Quinolinamine, 4-(ethylthio)- CAS No. 92071-65-3

3-Quinolinamine, 4-(ethylthio)-

Cat. No.: B8776176
CAS No.: 92071-65-3
M. Wt: 204.29 g/mol
InChI Key: ZWCPOYJWZMOJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinamine, 4-(ethylthio)- is a quinoline derivative featuring an amine group at the 3-position and an ethylthio (-S-C₂H₅) substituent at the 4-position of the heterocyclic ring. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications, with substituents critically influencing their electronic, solubility, and biological properties .

For example, 4-chloroquinoline intermediates (common in ) could undergo nucleophilic aromatic substitution with ethanethiol to introduce the ethylthio group, followed by amination at the 3-position .

Properties

CAS No.

92071-65-3

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

4-ethylsulfanylquinolin-3-amine

InChI

InChI=1S/C11H12N2S/c1-2-14-11-8-5-3-4-6-10(8)13-7-9(11)12/h3-7H,2,12H2,1H3

InChI Key

ZWCPOYJWZMOJOR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=NC2=CC=CC=C21)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-position substituent significantly alters quinoline properties:

Compound Substituent (Position 4) Key Properties Reference
3-Quinolinamine, 4-(ethylthio)- Ethylthio (-S-C₂H₅) Moderate lipophilicity; electron-donating via sulfur lone pairs. Enhances membrane permeability. Inferred
4-Chloro-3-quinolinesulfonamide Chloro (-Cl) + sulfonamide Strong electron-withdrawing effects; polar, reducing bioavailability.
4-Quinolinamine,7-iodo- Iodo (-I) Heavy atom effect (useful in radiochemistry); bulky, may hinder receptor binding.
3-Chloro-N-phenyl-phthalimide Chloro (-Cl) Rigid planar structure; high purity required for polymer synthesis.

Key Insights :

  • Lipophilicity : Ethylthio > iodo > chloro/sulfonamide. This impacts solubility and drug-likeness .

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